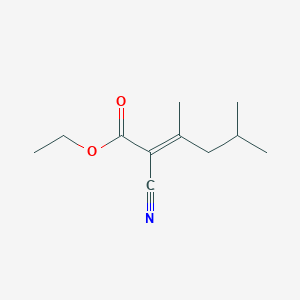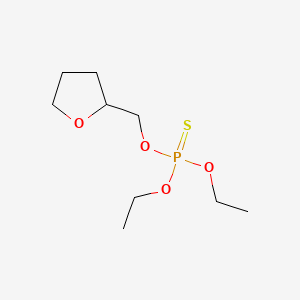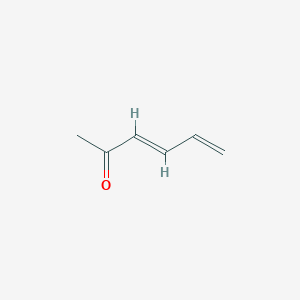
3,5-Hexadien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadienal, also known as sorbaldehyde, is an organic compound with the molecular formula C6H8O. It is a colorless liquid with a distinct odor and is primarily used in the synthesis of various organic compounds. The structure of 2-Hexadienal consists of a six-carbon chain with two double bonds and an aldehyde group at the terminal position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hexadienal can be synthesized through several methods. One common method involves the condensation of crotonaldehyde with acetaldehyde in the presence of pyridine at temperatures ranging from 85 to 90°C . Another method includes the use of N-(benzoyl)-L-proline in N,N-dimethylacetamide at 125°C for three hours .
Industrial Production Methods: Industrial production of 2-Hexadienal often involves the controlled oxidation of hexadiene or the aldol condensation of smaller aldehydes. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadienoic acid.
Reduction: Reduction of 2-Hexadienal yields hexadienol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Hexadienoic acid.
Reduction: Hexadienol.
Substitution: Various substituted hexadienals depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hexadienal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of chiral cycloadducts and other complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-Hexadienal involves its reactivity due to the presence of conjugated double bonds and an aldehyde group. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Hexanal: A six-carbon aldehyde with no double bonds.
2-Hexenal: A six-carbon aldehyde with one double bond.
Hexadienal (other isomers): Other isomers of hexadienal with different positions of double bonds.
Comparison: 2-Hexadienal is unique due to its conjugated double bonds, which impart distinct chemical reactivity compared to hexanal and 2-hexenal. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Propiedades
Número CAS |
2957-06-4 |
|---|---|
Fórmula molecular |
C6H8O |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
(3E)-hexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3-5H,1H2,2H3/b5-4+ |
Clave InChI |
DACOGBAZMZEGQL-SNAWJCMRSA-N |
SMILES isomérico |
CC(=O)/C=C/C=C |
SMILES canónico |
CC(=O)C=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)
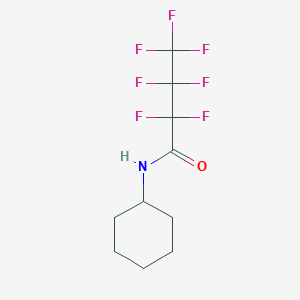
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B14158876.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)


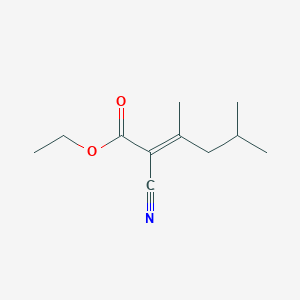
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)
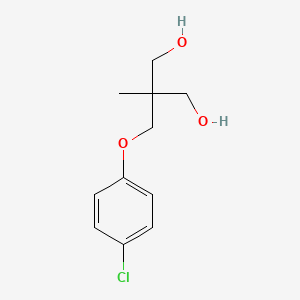
![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

